(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
The compound "(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one" is a heterocyclic molecule featuring a pyrazole ring fused to a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural elements include:
- Pyrazole moiety: Substituted with a 4-isobutoxyphenyl group at position 3 and a phenyl group at position 1.
- Thiazolo-triazolone core: A bicyclic system with a methylene bridge linking the pyrazole and triazole rings.
- Substituents: A 3-pyridinyl group at position 2 of the thiazole ring and an isobutoxy group on the phenyl ring.
Its synthesis likely involves condensation reactions between pyrazole precursors and thiazolo-triazolone intermediates, analogous to methods described for related structures .
Properties
CAS No. |
624724-06-7 |
|---|---|
Molecular Formula |
C29H24N6O2S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H24N6O2S/c1-19(2)18-37-24-12-10-20(11-13-24)26-22(17-34(32-26)23-8-4-3-5-9-23)15-25-28(36)35-29(38-25)31-27(33-35)21-7-6-14-30-16-21/h3-17,19H,18H2,1-2H3/b25-15- |
InChI Key |
WCDBMVJOULLEIH-MYYYXRDXSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo[3,2-B][1,2,4]triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, isobutyl bromide, and various catalysts to facilitate the formation of the desired rings and linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally similar derivatives, focusing on core modifications, substituent effects, and inferred bioactivity.
Table 1: Comparative Analysis of Structural Features
Notes:
- Substituent Effects: The 3-pyridinyl group in the target compound may improve solubility and hydrogen-bonding capacity vs. 4-methoxyphenyl () or nitro groups () . The thioxo group in thiazolidinones () introduces additional hydrogen-bonding sites, correlating with anti-inflammatory and antibacterial activity .
- Bioactivity Inference : Pyrazole-thiazolo-triazole hybrids (e.g., ) show antifungal and kinase-inhibitory properties, suggesting analogous mechanisms for the target compound .
Structural Confirmation
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving anisotropic displacement parameters and validating the Z-configuration of the methylene bridge .
- Spectroscopy : 1H NMR and LC/MS () confirm regioselectivity and purity .
Pharmacological Potential and Challenges
- Anti-Inflammatory Activity: Analogues with thioxo-thiazolidinone cores () inhibit cyclooxygenase-2 (COX-2), suggesting the target compound may share this pathway .
- Antifungal Applications : Docking studies () indicate triazole derivatives inhibit 14-α-demethylase, a fungal enzyme .
- Optimization Challenges : The isobutoxy group may reduce metabolic stability compared to methoxy or nitro substituents .
Biological Activity
The compound (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of the compound involves a cyclocondensation reaction between 5-aryl-1-phenyl-1H-pyrazole derivatives and substituted phenacyl bromides. The resulting thiazole derivatives were characterized using various spectroscopic methods including NMR and mass spectrometry. The structural integrity was confirmed through detailed analysis of the molecular formula and its corresponding SMILES representation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, a series of synthesized thiazole derivatives were evaluated for their activity against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 20 | 62.5 |
| 10b | S. aureus | 18 | 125 |
| 10c | P. mirabilis | 22 | 31.25 |
| 10d | B. subtilis | 19 | 125 |
The compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some showing promising results comparable to standard antibiotics like streptomycin .
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has been reported to possess anti-inflammatory properties. In vitro studies indicated that certain derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential mechanism for reducing inflammation through modulation of immune responses .
Anticancer Activity
The anticancer potential of the compound was evaluated against several cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). Notably, one derivative showed an IC50 value of 3.60 ± 0.45 µM against SiHa cells, indicating a strong selective cytotoxic effect on cancer cells while sparing normal cells . The mechanism appears to involve inhibition of tubulin polymerization at the colchicine-binding site .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions significantly enhanced antimicrobial activity against A. niger with MIC values as low as 31.25 μg/mL .
- Cytotoxicity Profile : In a comparative analysis of cytotoxic effects on cancerous versus non-cancerous cell lines, most derivatives exhibited minimal cytotoxicity towards HEK-293T cells (IC50 > 50 µM), indicating a favorable therapeutic window .
- Molecular Docking Studies : Computational docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression and inflammation, providing insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
